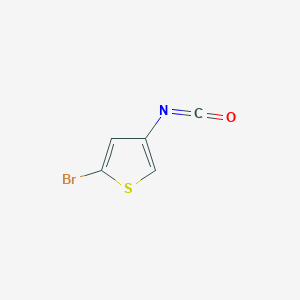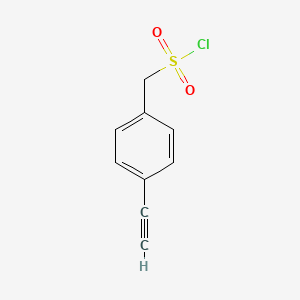
5-Isopropoxypentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound is a colorless liquid with a faint, sweet odor.
- Its systematic name indicates that it contains an isopropoxy (–OCH(CH3)2) group at the 5-position of the pentan-2-ol chain.
5-Isopropoxypentan-2-ol: is an organic compound with the chemical formula . It belongs to the class of alcohols and features an isopropoxy group (–OCH(CH)) attached to a pentan-2-ol backbone.
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of pentan-2-ol with isopropyl bromide or isopropyl chloride in the presence of a base (such as sodium hydroxide). This substitution reaction leads to the formation of 5-isopropoxypentan-2-ol.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically occurs through similar alkylating reactions using appropriate reagents.
Chemical Reactions Analysis
Reactions: 5-Isopropoxypentan-2-ol can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve chromic acid, while reduction could use sodium borohydride.
Major Products: The major products depend on the specific reaction. For instance, oxidation leads to the corresponding aldehyde or carboxylic acid.
Scientific Research Applications
Chemistry: Researchers use 5-isopropoxypentan-2-ol as a model compound for studying alcohol reactions and as a building block in organic synthesis.
Biology and Medicine: While not extensively studied, its potential biological applications warrant further investigation.
Industry: It may find use as a solvent or intermediate in chemical processes.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For instance:
- As a solvent, it dissolves other substances due to its polar nature.
- In biological systems, it may interact with cellular components or enzymes.
Comparison with Similar Compounds
Similar Compounds: Other alcohols with similar structures include pentan-2-ol, 3-methylbutan-2-ol, and 5-methylhexan-2-ol.
Uniqueness: 5-Isopropoxypentan-2-ol stands out due to its isopropoxy group, which imparts distinct chemical properties.
Remember that this compound’s applications and research are still evolving, and further studies may uncover additional uses and mechanisms
Properties
Molecular Formula |
C8H18O2 |
|---|---|
Molecular Weight |
146.23 g/mol |
IUPAC Name |
5-propan-2-yloxypentan-2-ol |
InChI |
InChI=1S/C8H18O2/c1-7(2)10-6-4-5-8(3)9/h7-9H,4-6H2,1-3H3 |
InChI Key |
KIGHYSWTOKIWPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Fmoc-4-azaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B13525214.png)
![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13525217.png)


![6-bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13525241.png)
![6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;2,2,2-trifluoroacetic acid](/img/structure/B13525254.png)



![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-difluoroethyl]benzoic acid](/img/structure/B13525274.png)

![13-Methoxy-2,9-diazatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-10-one](/img/structure/B13525281.png)
